molecular formula C26H26N2O4 B11628817 2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B11628817
M. Wt: 430.5 g/mol
InChI Key: YKSFWCUCEFDPJA-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,4-dimethoxy-3-methylbenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: Studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
  • 2-(3,4-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
  • 2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole

Uniqueness

2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the specific arrangement of methoxy groups and the presence of a methyl group on the phenyl ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-(2,4-dimethoxy-3-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C26H26N2O4/c1-16-22(31-4)15-14-21(25(16)32-5)26-27-23(17-6-10-19(29-2)11-7-17)24(28-26)18-8-12-20(30-3)13-9-18/h6-15H,1-5H3,(H,27,28)

InChI Key

YKSFWCUCEFDPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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